molecular formula C19H11NO3 B14225291 12-Acetylbenzo[b]acridine-6,11-dione CAS No. 830928-15-9

12-Acetylbenzo[b]acridine-6,11-dione

Cat. No.: B14225291
CAS No.: 830928-15-9
M. Wt: 301.3 g/mol
InChI Key: ODFBYZYXROTGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Acetylbenzo[b]acridine-6,11-dione (CAS 830928-15-9) is a specialized heterocyclic compound with the molecular formula C 19 H 11 NO 3 and a molecular weight of 301.30 g/mol . This benzo[b]acridine derivative features a diketone backbone at the 6 and 11 positions and an acetyl substituent at the 12-position, which defines its unique electronic properties and makes it a valuable scaffold in various research fields . Its structural characteristics, including a topological polar surface area of 64.1 Ų and a computed XLogP3 of 3.2, suggest potential for applications in materials science, particularly in the development of organic electronic materials and as a fluorescent probe or dye precursor . In medicinal chemistry, the acridine core is known for its diverse biological activities, and this functionalized derivative serves as a key intermediate for the synthesis of more complex molecules. Available as a high-purity solid, it is provided For Research Use Only (RUO) and is strictly intended for laboratory and in-vitro investigations, not for diagnostic, therapeutic, or personal use. Researchers can identify the compound by its unique identifiers: InChI Key (ODFBYZYXROTGQI-UHFFFAOYSA-N) and SMILES (CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O) .

Properties

CAS No.

830928-15-9

Molecular Formula

C19H11NO3

Molecular Weight

301.3 g/mol

IUPAC Name

12-acetylbenzo[b]acridine-6,11-dione

InChI

InChI=1S/C19H11NO3/c1-10(21)15-13-8-4-5-9-14(13)20-17-16(15)18(22)11-6-2-3-7-12(11)19(17)23/h2-9H,1H3

InChI Key

ODFBYZYXROTGQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of methyl 2-(2-aminobenzamido)benzoate intermediates through nucleophilic acyl substitution. Cyclization under basic conditions (sodium hydride in tetrahydrofuran) yields the acridine skeleton. Post-cyclization modifications, such as alkylation or acylation, introduce the acetyl group at position 12. For instance, treating 5-methyldibenzo[b,f]diazocine-6,12-dione with acetic anhydride produces the 12-acetyl derivative in 89% yield.

Key Parameters :

  • Temperature : Reflux conditions (60–80°C) for cyclization.
  • Catalyst : Sodium hydride enables efficient ring closure.
  • Yield : 30–35% for initial cyclization, improving to 89% after acetylation.

Cyclization of o-Acetylbenzoic Acid Derivatives

Palladium-catalyzed Heck reactions provide a robust pathway to synthesize o-acetylbenzoic acids, which serve as precursors for acridine formation.

Heck Arylation and Subsequent Cyclization

Heck coupling of o-iodobenzoic acid with n-butyl vinyl ether generates o-acetylbenzoic acid esters. These esters undergo lactonization to form isochroman-1,4-diones, which rearrange under acidic or basic conditions to yield the acridine structure. For example, bromomethyl lactol intermediates derived from o-acetylbenzoic acids cyclize in the presence of sodium acetate to produce isochroman-diones, which further react with aldehydes to form 3-benzylidene derivatives.

Advantages :

  • Modularity : Aldehyde choice dictates substituent patterns.
  • Yield : 65–72% for rearrangement steps.

Lithio-Quinolone Condensation Method

Condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate directly constructs the benzo[b]acridine trione scaffold.

Anion-Mediated Coupling

The lithio-quinolone attacks the chloroformyl benzoate, forming a ketone intermediate. Spontaneous cyclization and oxidation yield 5-methylbenzo[b]acridine-6,11,12-trione. A subsequent selective reduction of the 12-ketone to a hydroxyl group, followed by acetylation, introduces the 12-acetyl moiety.

Conditions :

  • Solvent : Anhydrous tetrahydrofuran.
  • Temperature : −78°C for lithiation, room temperature for coupling.
  • Yield : 40–50% overall.

One-Pot Synthesis Using Nanoporous Catalysts

Mesoporous silica catalysts like SBA-Pr-SO$$_3$$H facilitate efficient one-pot syntheses of acridine derivatives.

Three-Component Reaction

Aromatic aldehydes, 1-naphthylamine, and dimedone condense under solvent-free conditions at 140°C. The nanoporous structure of SBA-Pr-SO$$_3$$H enhances reactant diffusion and acid catalysis, achieving yields up to 96%.

Mechanistic Insights :

  • Knoevenagel Condensation : Dimedone and aldehyde form an α,β-unsaturated ketone.
  • Michael Addition : 1-Naphthylamine adds to the enone, followed by cyclodehydration.
  • Aromatization : Oxidation or dehydrogenation yields the acridine core.

Reusability : The catalyst retains activity over five cycles with minimal yield reduction.

Mannich Reaction-Based Synthesis

Mannich reactions between indole derivatives and acetylpyridines offer an alternative route to ellipticine analogs, which share structural motifs with 12-acetylbenzo[b]acridine-6,11-dione.

Intermediate Formation and Cyclization

2-Lithio-1-sulphobenzoylindole reacts with 4-acetylpyridine to form a β-carboline intermediate. Reductive alkylation and cyclization steps introduce the acetyl and ketone groups, culminating in the target compound.

Challenges :

  • Low Yields : Multi-step sequences often result in 18–24% overall yields.
  • Purification Complexity : Chromatography is required to isolate intermediates.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Advantages Limitations
Three-Component 30–89 Basic, reflux Post-modification flexibility Multi-step, moderate yields
Heck Cyclization 65–72 Pd catalysis, acidic/basic High regioselectivity Costly catalysts
Lithio-Quinolone 40–50 Cryogenic, anhydrous Direct trione formation Sensitive to moisture
One-Pot 85–96 Solvent-free, 140°C High efficiency, reusable catalyst Limited substrate scope
Mannich Reaction 18–24 Reductive alkylation Structural diversity Low yields, complex purification

Chemical Reactions Analysis

Types of Reactions: 12-Acetylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

12-Acetylbenzo[b]acridine-6,11-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12-Acetylbenzo[b]acridine-6,11-dione involves its interaction with biological macromolecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Benzoacridine-5,6-dione Derivatives
  • Structure : These derivatives retain the acridine core but feature ketone groups at positions 5 and 6 instead of 6 and 11.
  • Activity : Exhibited potent antiproliferative effects against MCF-7 breast cancer cells (IC₅₀: 5.4–47.99 μM) .
  • Key Difference : The position of the dione groups significantly impacts biological activity, with 5,6-dione derivatives showing stronger cytotoxicity compared to 6,11-dione analogues (data pending for 12-acetyl) .
Benz[b]acridine-6,11,12-triones
  • Structure : Contains an additional ketone group at position 12 compared to the target compound.
  • Synthesis: Prepared via condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, yielding triones with spiro-dithiane moieties .
  • Key Difference : The extra ketone group in triones may reduce solubility but enhance electrophilic reactivity for nucleophilic substitutions .
Dibenz[b,e]oxepin-6,11-dione (Marine-Derived Compound)
  • Structure : Replaces the acridine core with a dibenzooxepin ring, retaining the 6,11-dione motif.
  • Activity : Lacked antifungal and anticancer activity in assays against Candida albicans and HCT-15/Jurkat cell lines .

Functional Analogues

Thiazolo-Pyrimidine Diones
  • Structure : Features a thiazolo-pyrimidine core with dione and carbonitrile groups. Example: Compound 11b (C₂₂H₁₇N₃O₃S) .
  • Activity: Not explicitly tested but structurally optimized for π-π stacking interactions due to aromatic substituents.
  • Synthesis : Achieved in 68% yield via refluxing thiouracil derivatives with aromatic aldehydes .
Lanostane Triterpenoid 7,11-Diones
  • Structure: Steroidal triterpenoid with diones at positions 7 and 11 and a hydroxyl group at C-15 .

Key Research Findings

Substituent Effects : The acetyl group at C-12 in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or methoxy groups in dibenzooxepins .

Synthetic Complexity : 12-Acetylbenzo[b]acridine-6,11-dione requires precise acetylation steps, whereas triones (e.g., 6,11,12-triones) involve multi-step condensations .

Biological Potential: While benzoacridine-5,6-diones show anticancer activity, the lack of data for 6,11-dione derivatives highlights a critical research gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.